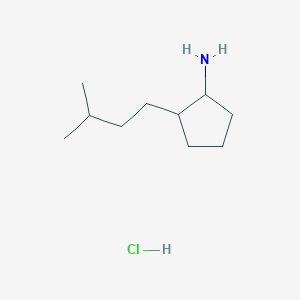
2-(3-Methylbutyl)cyclopentan-1-amine hydrochloride
Übersicht
Beschreibung
2-(3-Methylbutyl)cyclopentan-1-amine hydrochloride is a chemical compound with the CAS Number: 1251925-20-8 . It has a molecular weight of 191.74 . The IUPAC name for this compound is 2-isopentylcyclopentanamine hydrochloride .
Molecular Structure Analysis
The InChI code for 2-(3-Methylbutyl)cyclopentan-1-amine hydrochloride is1S/C10H21N.ClH/c1-8(2)6-7-9-4-3-5-10(9)11;/h8-10H,3-7,11H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.
Wissenschaftliche Forschungsanwendungen
Formation and Decomposition Studies
- Formation of 2-Chloro-3-methylbutane : Research by Dupuy, Goldsmith, and Hudson (1973) explored the thermal decomposition of 2-methylbutyl chloroformate, leading to the formation of 2-chloro-3-methylbutane and trans-1.2-dimethylcyclopropane, suggesting a protonated cyclopropane intermediate involvement (Dupuy et al., 1973).
Solvent Potential in Radical Reactions
- Cyclopentyl Methyl Ether as a Solvent : Kobayashi et al. (2013) evaluated cyclopentyl methyl ether (CPME) as a solvent for various radical reactions, indicating its potential in hydrostannation, hydrosilylation, hydrothiolation, and reductions mediated by tributyltin hydride (Kobayashi et al., 2013).
Biohydroxylation and Chiral Applications
- Chiral Auxiliaries in Biohydroxylation : A study by Raadt et al. (2000) explored the biohydroxylation of unactivated methylene groups using chiral docking/protecting groups, employing cyclopentanone as a model compound (Raadt et al., 2000).
Chemical Synthesis
- Synthesis of Peripheral Dopamine Blocking Agents : Jarboe, Lipson, Bannon, and Dunnigan (1978) synthesized 2,5-Bis(3,4-dimethoxybenzyl)cyclopentylamine hydrochloride, highlighting its role as an antagonist to dopamine's hypotensive effect (Jarboe et al., 1978).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause harm to health . The hazard statements associated with the compound are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
2-(3-methylbutyl)cyclopentan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N.ClH/c1-8(2)6-7-9-4-3-5-10(9)11;/h8-10H,3-7,11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACKIFEORLVFVJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC1CCCC1N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methylbutyl)cyclopentan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





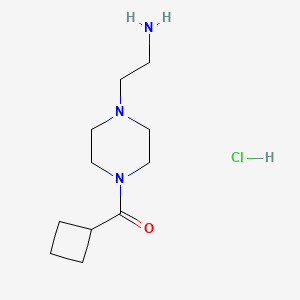

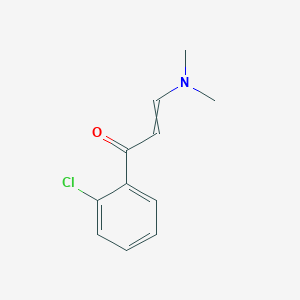


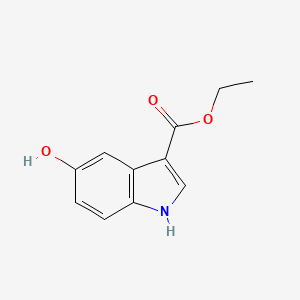


![1-[(1-ethyl-1H-imidazol-2-yl)methyl]piperazine](/img/structure/B1453112.png)
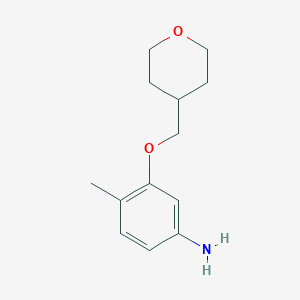
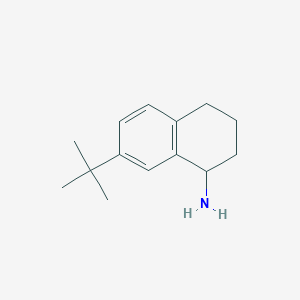
![2-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B1453118.png)